2-Chloro-3,4-dimethylaniline
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Overview
Description
2-Chloro-3,4-dimethylaniline is an aromatic amine . It is an organic building block used in chemical synthesis . Its molecular weight is 155.62 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The molecular formula of this compound is C8H10ClN .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with differently substituted anilines under microwave conditions to yield a series of 2-anilinopyrimidines . The substituents significantly impact the course and efficiency of the reaction .Physical and Chemical Properties Analysis
This compound is a solid with a characteristic odor . It has a melting point range of 38-40 °C and a density of 1.11 g/mL at 25 °C .Scientific Research Applications
DNA Damage Evaluation
- Application : DNA damage assessment in bone marrow cells.
- Details : The comet assay evaluated DNA damage in bone marrow cells of mice induced by aniline derivatives, including 2-chloro-4-methylaniline. It was found that some aniline derivatives, but not 2-chloro-4-methylaniline, caused DNA damage under the test conditions (Przybojewska, 1997).
Synthesis and Characterization
- Application : Synthesis of DNA adducts for carcinogenicity studies.
- Details : 2,6-Dimethylaniline, a related compound, is used in synthesizing DNA adducts to study potential carcinogenicity in humans. The study identified unique patterns of DNA adducts produced by this compound, contributing to the understanding of the metabolic activation and carcinogenic potential of aromatic amines (Gonçalves, Beland, & Marques, 2001).
Intermediate in Pharmaceutical Synthesis
- Application : Synthesis of vascular disrupting agents.
- Details : A study outlined the synthesis of 3,4-dimethyl-2-iodobenzoic acid, an intermediate in the preparation of vadimezana, a vascular disrupting agent. This showcases the use of 2-chloro-3,4-dimethylaniline derivatives in complex pharmaceutical syntheses (Shaojie, 2011).
Photochemical Applications
- Application : Preparation of heterocycles.
- Details : A study demonstrated the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline, indicating the potential use of similar compounds in photochemical syntheses (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Sulfonation and Derivatives
- Application : Synthesis of sulfonated derivatives.
- Details : Research focused on synthesizing sulfonated derivatives of 2,3-dimethylaniline and 3,4-dimethylaniline, illustrating the chemical versatility and potential applications of these compounds in various chemical processes (Courtin & Tobel, 1980).
Metabolic Studies
- Application : Understanding carcinogenic properties.
- Details : Studies on the metabolism of 3:4-dimethylaniline in rats have contributed to understanding its carcinogenic properties, providing insights into the biological effects and metabolic pathways of similar compounds (Boyland & Sims, 1959).
Biodegradation Monitoring
- Application : Environmental pollutant degradation.
- Details : The biodegradation of 2,4-dimethylaniline, a pollutant, was monitored using cyclic voltammetry. This study highlights the importance of understanding and monitoring the environmental impact and degradation pathways of such chemicals (Brimecombe, Fogel, & Limson, 2006).
Safety and Hazards
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline moieties and their pharmacological applications are being explored .
Mechanism of Action
Target of Action
2-Chloro-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It’s structurally similar to 3,4-dimethylaniline, which has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Mode of Action
Based on its structural similarity to 3,4-dimethylaniline, it can be inferred that it might interact with its targets through similar mechanisms . The compound may undergo various chemical reactions, including nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
It’s structurally similar to 3,4-dimethylaniline, which is known to be involved in the synthesis of commercially important triarylmethane dyes such as malachite green and crystal violet .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound is water-soluble, which may influence its distribution and mobility in the environment .
Biochemical Analysis
Biochemical Properties
For instance, dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Cellular Effects
Some substituted anilines have been reported to cause DNA damage in mammalian cells .
Molecular Mechanism
It is known that anilines can undergo a variety of reactions, including nitration, lithiation, and reaction with methylating agents .
Temporal Effects in Laboratory Settings
It is known that anilines can undergo various reactions over time, which could potentially affect their stability and degradation .
Dosage Effects in Animal Models
Some substituted anilines have been reported to cause haematotoxicity in rats .
Metabolic Pathways
It is known that anilines can undergo N-demethylation and N-oxidation, which are important metabolic pathways .
Transport and Distribution
It is known that anilines can interact with various transporters and binding proteins .
Subcellular Localization
It is known that anilines can interact with various cellular compartments and organelles .
Properties
IUPAC Name |
2-chloro-3,4-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHUBEJZMCSLFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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